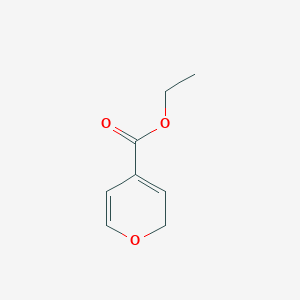
2H-Pyran-4-carboxylic acid tetrahydro ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-carboxylic acid tetrahydro ethyl ester is an organic compound with the molecular formula C8H14O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester typically involves the hydrogenation of 2H-pyran-4-carboxylic acid. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using a catalyst such as Raney nickel . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxylic acid tetrahydro ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-4-carboxylic acid tetrahydro ethyl ester has several applications in scientific research:
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
- Tetrahydropyran
- Ethyl Tetrahydropyran-4-carboxylate
Uniqueness
2H-Pyran-4-carboxylic acid tetrahydro ethyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
ethyl 2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(9)7-3-5-10-6-4-7/h3-5H,2,6H2,1H3 |
InChI Key |
ABSAVQARRRGBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
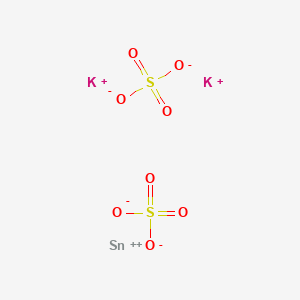
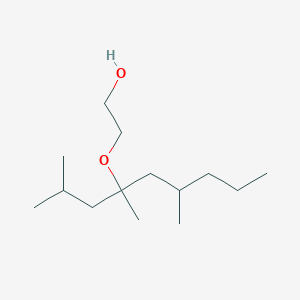
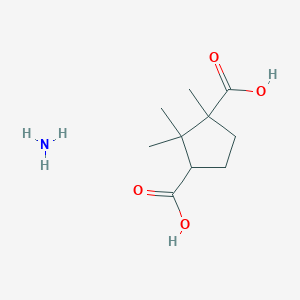
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
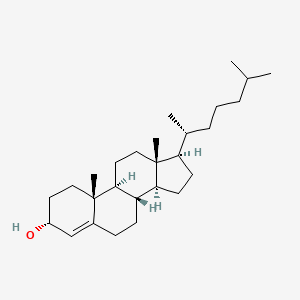
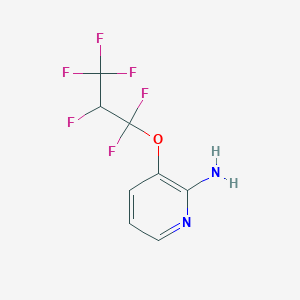
![Glycerol,[2-3h]](/img/structure/B13754889.png)
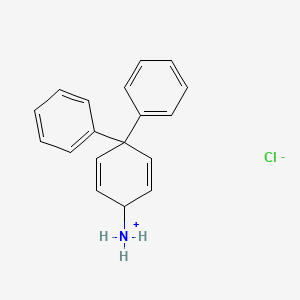
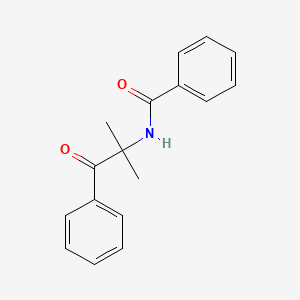
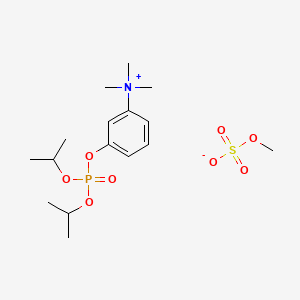

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
